alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile
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Overview
Description
Alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile is a complex organic compound that features a thiophene ring, a cyclotetramethylene group, and an acetonitrile moiety. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry due to their unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile, can be achieved through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation of thiophenes has been reported to be an efficient method for producing various thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
Alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for their potential use in drug development due to their unique electronic properties.
Mechanism of Action
The mechanism of action of alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile involves its interaction with specific molecular targets and pathways. The thiophene ring’s aromatic nature allows it to participate in various electronic interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Furan: Similar to thiophene but with an oxygen atom instead of sulfur.
Pyrrole: Contains a nitrogen atom in the five-membered ring instead of sulfur.
Uniqueness
Alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile is unique due to its combination of a thiophene ring with a cyclotetramethylene group and an acetonitrile moiety. This unique structure imparts specific electronic properties that can be advantageous in various applications, such as organic semiconductors and drug development .
Properties
IUPAC Name |
1-thiophen-3-ylcyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-8-10(4-1-2-5-10)9-3-6-12-7-9/h3,6-7H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJNLLUKRAQIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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